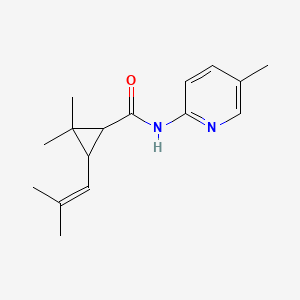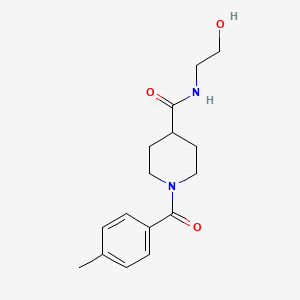![molecular formula C20H20N2O7 B5020981 4,4'-[oxybis(3,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B5020981.png)
4,4'-[oxybis(3,1-phenyleneimino)]bis(4-oxobutanoic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4'-[oxybis(3,1-phenyleneimino)]bis(4-oxobutanoic acid), commonly known as OPIBO, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. OPIBO is a bis-imide compound that has a unique structure and properties that make it a suitable candidate for many research applications.
科学研究应用
OPIBO has potential applications in various fields of scientific research. It has been extensively studied for its use as a fluorescent probe for the detection of metal ions. OPIBO has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation applications. Additionally, OPIBO has been studied for its potential use as a drug delivery system due to its biocompatibility and unique structure.
作用机制
The mechanism of action of OPIBO is not fully understood, but it is believed to interact with metal ions through coordination bonds. OPIBO has been shown to selectively bind with metal ions such as copper, zinc, and iron, which makes it a suitable candidate for metal ion detection.
Biochemical and Physiological Effects:
OPIBO has been shown to have low toxicity and is biocompatible, making it a suitable candidate for biomedical applications. However, further studies are needed to determine the long-term effects of OPIBO on living organisms.
实验室实验的优点和局限性
One of the main advantages of OPIBO is its unique structure, which makes it a suitable candidate for various research applications. Additionally, OPIBO has a high sensitivity for metal ion detection, which makes it a valuable tool for analytical chemistry. However, one of the limitations of OPIBO is its high cost, which may limit its use in some research applications.
未来方向
There are many potential future directions for research on OPIBO. One area of interest is the development of OPIBO-based sensors for the detection of metal ions in environmental samples. Additionally, OPIBO may have potential applications in the field of drug delivery, and further research is needed to explore this possibility. Finally, OPIBO may have potential applications in the field of catalysis, and further studies are needed to determine its catalytic properties.
Conclusion:
In conclusion, OPIBO is a synthetic compound that has potential applications in various fields of scientific research. Its unique structure and properties make it a suitable candidate for many research applications, including metal ion detection, drug delivery, and catalysis. Further research is needed to fully understand the mechanism of action of OPIBO and its potential applications in various fields.
合成方法
OPIBO can be synthesized by reacting 4,4'-diaminodiphenyl ether with succinic anhydride in the presence of a catalyst. The reaction takes place at a high temperature and results in the formation of OPIBO. The purity and yield of the product can be improved by using suitable purification techniques.
属性
IUPAC Name |
4-[3-[3-(3-carboxypropanoylamino)phenoxy]anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7/c23-17(7-9-19(25)26)21-13-3-1-5-15(11-13)29-16-6-2-4-14(12-16)22-18(24)8-10-20(27)28/h1-6,11-12H,7-10H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFAJGGGHOSVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=C2)NC(=O)CCC(=O)O)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5020903.png)


![N-butyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5020931.png)
![3-methyl-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate hydrochloride](/img/structure/B5020939.png)


![4-methoxy-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide](/img/structure/B5020962.png)

![5-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5020973.png)


![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-5-methoxyphenol](/img/structure/B5021012.png)
![5-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-2-methoxyphenol](/img/structure/B5021024.png)